Cas no 3891-25-6 (2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol)

2-Sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol is a heterocyclic compound featuring a reactive imidazole core with sulfhydryl and diol functional groups. Its structure enables versatile reactivity, making it useful in organic synthesis, coordination chemistry, and pharmaceutical intermediates. The presence of both thiol and hydroxyl groups allows for selective modifications, facilitating applications in chelation, cross-coupling reactions, and ligand design. The compound’s stability under controlled conditions and its ability to form stable complexes with metal ions enhance its utility in catalytic and material science applications. Its bifunctional nature also supports its role in constructing biologically active molecules or functionalized polymers.
2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol structure
3891-25-6 structure
Product Name:2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol
CAS No:3891-25-6
MF:C3H6N2O2S
MW:134.156939029694
MDL:MFCD00188388
CID:292235
PubChem ID:2771893
Update Time:2025-11-02

2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol Chemical and Physical Properties

Names and Identifiers

    • 2-Imidazolidinethione, 4,5-dihydroxy-
    • 4,5-dihydroxyimidazolidine-2-thione
    • BB_SC-0263
    • 2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol
    • EN300-216154
    • DTXSID50378140
    • 4,5-DIHYDROXY-IMIDAZOLIDINE-2-THIONE
    • SCHEMBL1278286
    • CS-0355902
    • VS-09575
    • 3891-25-6
    • AKOS015955271
    • AKOS005527317
    • MDL: MFCD00188388
    • Inchi: 1S/C3H6N2O2S/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8)
    • InChI Key: HVXHULQXOUOVJM-UHFFFAOYSA-N
    • SMILES: S=C1NC(C(N1)O)O

Computed Properties

  • Exact Mass: 134.01500
  • Monoisotopic Mass: 134.01499861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 96.6Ų

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 272.9±50.0 °C at 760 mmHg
  • Flash Point: 118.8±30.1 °C
  • PSA: 103.65000
  • LogP: -1.72340
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol Security Information

2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol Pricemore >>

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2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol Related Literature

Additional information on 2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol

Exploring the Properties and Applications of 2-Sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol (CAS No. 3891-25-6)

2-Sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol (CAS No. 3891-25-6) is a unique organic compound with a molecular formula of C3H6N2O2S. This compound, often referred to as a thiol-substituted imidazole derivative, has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals are increasingly interested in its chemical reactivity, biological activity, and synthetic versatility.

The molecular structure of 2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol features an imidazole ring with hydroxyl groups at positions 4 and 5, along with a sulfanyl (thiol) group at position 2. This arrangement gives the compound unique hydrogen bonding capabilities and redox-active properties, making it valuable for various chemical transformations. Recent studies have explored its role as a ligand in coordination chemistry and as a building block for heterocyclic synthesis.

In pharmaceutical research, imidazole derivatives like this compound are being investigated for their potential bioactive properties. The presence of both thiol and hydroxyl groups makes it particularly interesting for drug design applications, as these functional groups can participate in key molecular interactions. Some studies suggest possible applications in developing antioxidant agents or enzyme inhibitors, though more research is needed to fully understand its pharmacological potential.

The compound's solubility characteristics and stability profile have become topics of particular interest in formulation science. Researchers are examining how these properties affect its behavior in different solvent systems, which is crucial for potential industrial applications. Recent publications have focused on optimizing synthetic routes to produce 2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol with higher yields and purity, addressing one of the key challenges in working with this compound.

In material science, the thiol-functionalized imidazole structure has shown promise for creating novel polymers and coordination complexes. The compound's ability to form stable complexes with metal ions has led to investigations into its use for catalysis applications and materials synthesis. Some innovative studies are exploring its potential in creating self-assembled monolayers for surface modification.

From an environmental perspective, researchers are examining the biodegradation pathways of 2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol and related compounds. Understanding its environmental fate is becoming increasingly important as sustainability concerns grow across chemical industries. Recent work has focused on developing greener synthetic methods and assessing the compound's ecotoxicity profile.

The analytical characterization of 2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol presents unique challenges due to its polar nature and multiple functional groups. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to study its structure and properties. These analytical challenges have spurred the development of new characterization methods for similar polyfunctional compounds.

In the context of current research trends, heterocyclic chemistry and sulfur-containing compounds are receiving renewed attention due to their importance in medicinal chemistry and materials science. The compound's structural features make it a valuable subject for studying molecular interactions and structure-activity relationships. Recent computational studies have provided insights into its electronic structure and conformational preferences.

Safety considerations for handling 2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol follow standard laboratory protocols for thiol-containing compounds. While not classified as hazardous under normal conditions, proper storage conditions and handling procedures should be observed to maintain its stability and prevent decomposition. The compound's reactivity with oxidizing agents requires particular attention in experimental work.

The commercial availability of 2-sulfanyl-4,5-dihydro-1H-imidazole-4,5-diol has improved in recent years as interest in functionalized imidazoles has grown. Several specialty chemical suppliers now offer this compound with varying levels of purity, catering to different research needs. The pricing and supply chain dynamics for this niche chemical reflect its status as a research-grade material rather than a bulk commodity.

Future research directions for CAS No. 3891-25-6 may include exploring its potential in bioconjugation chemistry, developing novel derivatization strategies, and investigating its behavior in biological systems. The compound's unique combination of functional groups continues to make it an interesting target for structure-activity studies and molecular design applications across multiple scientific disciplines.

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